gamma-Tocotrienol

Descripción general

Descripción

Gamma-Tocotrienol: is one of the four types of tocotrienols, which are members of the vitamin E family. It is a lipid-soluble antioxidant found in various natural sources such as palm oil, rice bran, and certain types of nuts and grains . This compound has gained significant attention due to its potent anti-cancer, anti-inflammatory, and neuroprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Gamma-Tocotrienol can be synthesized through several chemical routes. One common method involves the condensation of a chromanol ring with a farnesyl chain. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: : Industrially, this compound is primarily extracted from natural sources such as palm oil and rice bran. The extraction process involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) . The industrial production methods ensure the compound is obtained in high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: : Gamma-Tocotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled temperature conditions.

Major Products: : The major products formed from these reactions include various derivatives of this compound with enhanced antioxidant and anti-cancer properties .

Aplicaciones Científicas De Investigación

Dermatological Applications

Skin Health and Aging

Gamma-tocotrienol has been shown to have protective effects on skin health, particularly in combating the signs of aging and UV-induced damage. A systematic review highlighted its role in enhancing collagen expression and reducing inflammation in skin cells exposed to oxidative stress.

- Key Findings:

- Inflammation Reduction: In a study involving immortalized human keratinocytes, this compound treatment significantly reduced inflammatory markers such as interleukins and tumor necrosis factor-alpha (TNF-α) induced by oxidative stress .

- Collagen Preservation: this compound upregulated collagen gene expression and inhibited apoptosis in human fibroblasts, suggesting its potential as an anti-aging agent .

| Study | Findings |

|---|---|

| Nakagawa et al. (2010) | Reduced inflammatory markers in keratinocytes |

| Frontiers Review (2022) | Enhanced collagen expression and reduced apoptosis |

Oncological Applications

Anti-Cancer Properties

This compound exhibits potent anti-cancer activities across various cancer types. Research indicates that it induces apoptosis in cancer cells and inhibits tumor growth through multiple mechanisms.

- Mechanisms of Action:

- Apoptosis Induction: this compound has been demonstrated to induce apoptosis in prostate cancer cells by modulating sphingolipid metabolism and inhibiting cell proliferation .

- Synergistic Effects with Chemotherapy: Studies suggest that this compound can enhance the efficacy of chemotherapeutic agents while reducing their side effects by mitigating oxidative stress .

| Cancer Type | Mechanism | Study Reference |

|---|---|---|

| Prostate | Induces apoptosis | |

| Acute Myeloid Leukemia | Enhances chemotherapy efficacy | |

| Breast | Inhibits growth via apoptosis |

Radiation Countermeasure

Protection Against Ionizing Radiation

Recent studies have explored this compound's potential as a radiation countermeasure. In a mouse model of total-body irradiation, prophylactic administration of this compound provided complete protection against acute radiation syndrome.

- Research Insights:

- Survival Rates: Mice treated with this compound before exposure to high-dose radiation showed a 100% survival rate compared to the control group, which exhibited complete mortality .

- Proteomic Changes: Analysis revealed that this compound reversed radiation-induced proteomic changes related to immune response and cellular movement .

| Study | Outcome |

|---|---|

| Radiation Study (2022) | 100% survival in treated mice after irradiation |

Mecanismo De Acción

Gamma-Tocotrienol exerts its effects through several molecular mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.

Anti-cancer Mechanisms: This compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as NF-κB.

Neuroprotective Actions: It enhances the expression of neurotrophic factors and reduces neuronal apoptosis, providing protection against neurodegenerative diseases.

Comparación Con Compuestos Similares

Gamma-Tocotrienol is compared with other similar compounds within the vitamin E family:

Alpha-Tocotrienol: Both compounds have potent antioxidant properties, but this compound is more effective in inhibiting cancer cell proliferation.

Beta-Tocotrienol: This compound has superior anti-inflammatory and neuroprotective effects compared to beta-Tocotrienol.

Delta-Tocotrienol: While delta-Tocotrienol also exhibits anti-cancer properties, this compound is more effective in inducing apoptosis in cancer cells.

Similar Compounds

- Alpha-Tocopherol

- Beta-Tocopherol

- Gamma-Tocopherol

- Delta-Tocopherol

- Alpha-Tocotrienol

- Beta-Tocotrienol

- Delta-Tocotrienol

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-cancer properties, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Gamma-tocotrienol (γ-T3), a member of the vitamin E family, has garnered attention due to its diverse biological activities, particularly in cancer prevention and treatment, bone health, and cellular protection. This article reviews the biological activity of γ-T3, highlighting its mechanisms of action, research findings, and clinical implications.

Overview of this compound

This compound is a potent antioxidant found predominantly in palm oil, rice bran oil, and barley. Unlike its counterpart alpha-tocopherol, γ-T3 exhibits unique properties that contribute to its biological effects. Research indicates that γ-T3 may be more effective than other tocopherols in various therapeutic contexts.

- Induction of Apoptosis : γ-T3 has been shown to promote apoptosis in various cancer cell lines. For instance, studies demonstrate that it induces apoptosis in prostate cancer cells by increasing intracellular levels of dihydroceramide and dihydrosphingosine, which are involved in sphingolipid metabolism .

- Inhibition of Tumor Growth : In vivo studies reveal that γ-T3 significantly suppresses tumor growth in models of breast, prostate, and gastric cancers. For example, a study indicated that administration of γ-T3 in mice inhibited the growth of gastric cancer xenografts by modulating NF-κB signaling pathways and enhancing the apoptotic effects of chemotherapeutic agents like capecitabine .

Case Studies

- Prostate Cancer : A study found that γ-T3 treatments led to marked increases in apoptosis rates in human prostate cancer cell lines (PC-3 and LNCaP) compared to untreated controls .

- Gastric Cancer : Another investigation demonstrated that γ-T3 not only inhibited the proliferation of gastric cancer cells but also enhanced the efficacy of existing chemotherapy drugs .

Osteoblast Activity

Research indicates that γ-T3 positively influences bone formation by stimulating osteoblast proliferation and differentiation. A study reported that low concentrations of γ-T3 significantly increased alkaline phosphatase activity and collagen type I levels in MC3T3-E1 osteoblast cells, suggesting its potential use in osteoporosis prevention .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of γ-T3. It appears to mitigate oxidative stress-induced damage in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases. The mechanism involves the suppression of lipid peroxidation and modulation of inflammatory responses .

Gene Expression Modulation

γ-T3 has been shown to affect gene expression related to inflammation and apoptosis. In senescent human diploid fibroblasts, treatment with γ-T3 resulted in significant modulation of genes involved in stress responses and inflammation reduction .

Summary Table of Biological Activities

Propiedades

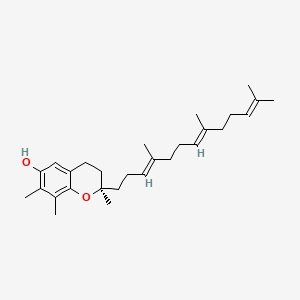

IUPAC Name |

(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXNTMVVOOBZCV-WAZJVIJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019984 | |

| Record name | gamma-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14101-61-2 | |

| Record name | γ-Tocotrienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14101-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Tocotrienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TOCOTRIENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/185QAE24TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Gamma-Tocotrienol exerts its effects through various mechanisms, impacting numerous cellular pathways. It has been shown to:

- Suppress HMG-CoA Reductase Activity: this compound downregulates 3-hydroxy-3-methylglutaryl coenzyme A reductase activity post-transcriptionally, potentially impacting cholesterol synthesis. [, ]

- Inhibit ErbB Receptor Signaling: It disrupts epidermal growth factor (EGF)-dependent signaling by suppressing ErbB3 receptor tyrosine phosphorylation, affecting PI3K/PDK-1/Akt signaling and cell proliferation. [, ]

- Induce Apoptosis: this compound activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It has been observed to upregulate pro-apoptotic proteins, induce caspase activation, and suppress the expression of pro-survival genes like NF-κB and Id family proteins. [, , , , , ]

- Modulate Cell Cycle Progression: It can induce cell cycle arrest at different phases (G0/G1 or G2/M), depending on the cell type and treatment conditions. This effect is mediated by altering the expression of cell cycle regulatory proteins like cyclin D1, Rb/E2F complex, and cyclin B1/cdk1. [, ]

- Enhance Antioxidant Defense: It demonstrates antioxidant properties, potentially by inducing the expression of detoxification enzymes like quinone reductase NQO2. [, ]

ANone: * Molecular Formula: C28H40O2* Molecular Weight: 412.6 g/mol* Spectroscopic Data: While not provided in the abstracts, this compound exhibits characteristic UV-Vis absorption in the range of 290-300 nm due to its chromanol ring structure. Further spectroscopic characterization would involve NMR and Mass Spectrometry.

ANone: The provided research primarily focuses on the biological activity of this compound. Information regarding its material compatibility and stability under various conditions is limited within these abstracts.

ANone: The research focuses on this compound's role as a bioactive molecule rather than a catalyst. It is not described as having catalytic properties in these studies.

A: Although not extensively detailed, computational methods like molecular docking were employed to assess this compound's binding affinity to specific targets, such as BCR-ABL1. [] Further computational studies, including QSAR modeling, could be valuable to explore the relationship between its structure and activity.

A: The unsaturated isoprenoid side chain of this compound distinguishes it from tocopherols and contributes to its distinct biological activities. [] Studies suggest that:

- Unsaturated Side Chain: This structural feature is crucial for its ability to suppress HMG-CoA reductase activity. [, ]

A: One study addressed the challenge of this compound's lipophilicity by developing a water-soluble prodrug, 2R-gamma-Tocotrienyl N,N-dimethylamino-acetate hydrochloride, to enhance its delivery and bioavailability. [] This approach highlights the importance of formulation strategies to overcome limitations associated with solubility and bioavailability of this compound.

ANone: Several studies provide insights into this compound's PK/PD:

- Absorption and Distribution: Research using a water-soluble prodrug demonstrated enhanced delivery of this compound to various organs, including the liver, heart, and kidney, after intravenous administration in rats. []

- Metabolism: this compound is metabolized to 2,7,8-trimethyl-2S-(beta-carboxyethyl)-6-hydroxychroman (S-gamma-CEHC). [, ]

- Excretion: Urinary excretion of S-gamma-CEHC serves as a measure of this compound metabolism. [, ]

- Tissue Accumulation: this compound, similar to alpha-Tocotrienol, tends to accumulate in adipose tissue and skin, showing preferential distribution compared to other tissues. [, , ]

ANone: Numerous studies demonstrate the efficacy of this compound in various models:

- Anticancer Activity: Demonstrated in different cancer cell lines, including breast, prostate, leukemia, melanoma, and pancreatic cancer cells, through the induction of apoptosis and inhibition of cell proliferation. [, , , , , , , , , , ]

- Inhibition of Osteoclast Formation: Directly inhibits osteoclast formation and activity, suggesting potential for preventing bone loss. []

- Antitumor Effects: Inhibits tumor growth in murine models of mammary and gastric cancers. [, ]

- Radioprotective Effects: Protects against radiation-induced lethality, hematopoietic injury, and DNA damage in mice and non-human primates. [, , , , ]

- Cardiovascular Protection: Reduces blood pressure and lipid peroxidation in spontaneously hypertensive rats. [, ]

- Metabolic Effects: Decreases body fat levels in rats and may improve insulin sensitivity in a rat model of type 2 diabetes. [, ]

ANone: Several potential biomarkers are identified:

- S-gamma-CEHC: Urinary levels of this metabolite can be used to monitor this compound metabolism. [, ]

- Flt3L: this compound pretreatment significantly reduced serum levels of Flt3L, a biomarker of radiation-induced bone marrow aplasia. []

- MicroRNA Expression: GT3 modulates the expression of various miRs in the spleen after radiation, suggesting their potential as biomarkers for radiation response and GT3's protective effects. []

ANone: Various analytical techniques are employed:

- High-Performance Liquid Chromatography (HPLC): Used to measure this compound and its metabolites in biological samples. [, , , ]

- Gas Chromatography (GC): Utilized for the quantification and identification of this compound and other vitamin E isomers. []

- Mass Spectrometry (MS): Coupled with GC (GC/MS) to confirm the identity of this compound and differentiate it from other compounds with similar chromatographic properties. []

- Cell-Based Assays: MTT assays, cell cycle analysis, and apoptosis assays are used to assess the effects of this compound on cell viability, proliferation, and cell death. [, , , , , , , , , , ]

- Immunological Techniques: Western blotting and ELISA are used to measure protein expression and activity. [, , , , , , , , , , , ]

- Microscopy: Transmission electron microscopy (TEM) is utilized to visualize ultrastructural changes associated with apoptosis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.